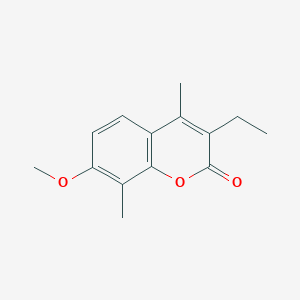![molecular formula C15H17N3O4 B5578927 1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)
1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone, also known as EMA401, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. EMA401 was initially developed as a pain medication, but its mechanism of action has also been studied in relation to other conditions such as neuropathic pain, chronic cough, and cancer.
Applications De Recherche Scientifique
Synthesis and Imaging Applications
One notable application is in the development of PET (Positron Emission Tomography) agents for imaging specific enzymes in neurological disorders such as Parkinson's disease. For instance, the synthesis of [11C]HG-10-102-01, a compound synthesized for imaging of LRRK2 enzyme in Parkinson's disease, showcases the relevance of structurally similar compounds in radiotracer development for neuroimaging (Wang et al., 2017).
Chemical Characterization and Potential Biological Activities
Further research has involved the synthesis and characterization of Schiff base ligands derived from compounds with a pyrimidinyl moiety, showing potential for DNA interaction and suggesting suitability as drug candidates due to their binding activities (Kurt et al., 2020). This indicates the chemical versatility and potential biological relevance of pyrimidinyl derivatives.
Investigation into Metal Complexes and Serum Protein Binding
Studies on pyrimidinone compounds have also extended to their interaction with metal ions and human serum proteins, highlighting their potential in biomedical applications, such as in the development of therapeutic agents or in understanding metal ion transport and binding in biological systems (Gonçalves et al., 2013).
Exploring Antimicrobial and Anti-inflammatory Properties
Additionally, compounds synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been investigated for their in vitro antimicrobial activity, with some derivatives exhibiting significant activity, suggesting the potential for the development of new antimicrobial agents (Puthran et al., 2019).
Applications in Heterocyclic Chemistry and Material Science
The synthesis and reaction studies of various heterocyclic and polymeric materials based on pyrimidinone derivatives reveal their utility in material science, including the development of new polymeric materials with specific thermal and chemical properties, indicating their applicability in diverse technological fields (Butt et al., 2005).
Propriétés
IUPAC Name |
5-[(5-acetyl-2-ethoxyphenyl)methyl]-2-amino-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-22-12-5-4-9(8(2)19)6-10(12)7-11-13(20)17-15(16)18-14(11)21/h4-6H,3,7H2,1-2H3,(H4,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSMCGFUJOWIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CC2=C(N=C(NC2=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)
![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)



![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

